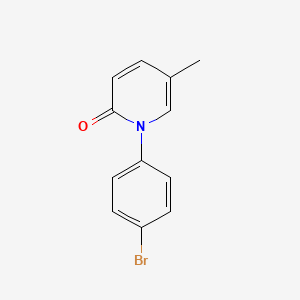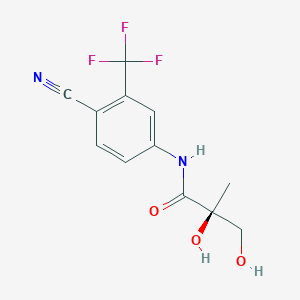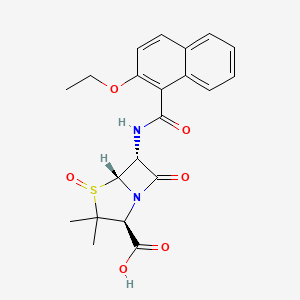
1,2,3-Tricyclohexylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tricyclohexylguanidine is an organic compound with the molecular formula C19H35N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by cyclohexyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Tricyclohexylguanidine can be synthesized through the reaction of cyclohexylamine with cyanamide, followed by hydrogenation. The reaction typically involves the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tricyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include cyclohexyl derivatives, substituted guanidines, and various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1,2,3-Tricyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Studied for its potential therapeutic applications, including its role as an antifungal and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1,2,3-Tricyclohexylguanidine involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to specific sites on these molecules, altering their activity and affecting various biochemical pathways. The compound’s cyclohexyl groups enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dicyclohexylguanidine: Similar structure but with two cyclohexyl groups.
1,2-Dicyclohexylguanidine: Contains two cyclohexyl groups at different positions.
1,2,3-Trimethylguanidine: Similar structure with methyl groups instead of cyclohexyl groups.
Uniqueness
1,2,3-Tricyclohexylguanidine is unique due to its three cyclohexyl groups, which provide enhanced steric hindrance and hydrophobicity. This makes it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
4833-41-4 |
|---|---|
Formule moléculaire |
C19H35N3 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1,2,3-tricyclohexylguanidine |
InChI |
InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22) |
Clé InChI |
FTWMCSGJSZWKCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)


